Dimethyl 2-formyl-3-oxopentanedioate
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Overview
Description
Dimethyl 2-formyl-3-oxopentanedioate is an organic compound with the molecular formula C8H10O6 and a molecular weight of 202.16 g/mol . . This compound is characterized by the presence of both formyl and oxo functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-formyl-3-oxopentanedioate can be synthesized through various organic reactions. One common method involves the alkylation of dimethyl 3-oxopentanedioate with 1,2-dibromoethane and 1,2,3-tribromopropane . The reaction is typically carried out in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate at temperatures ranging from 50°C to 60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-formyl-3-oxopentanedioate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Conversion to dimethyl 2-carboxy-3-oxopentanedioate.
Reduction: Formation of dimethyl 2-formyl-3-hydroxypentanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-formyl-3-oxopentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of functionally substituted furan and resorcinol derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of dimethyl 2-formyl-3-oxopentanedioate involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the oxo group can undergo reduction or oxidation. These reactions enable the compound to act as an intermediate in various synthetic pathways, facilitating the formation of more complex molecules .
Comparison with Similar Compounds
Dimethyl 3-oxopentanedioate: Lacks the formyl group, making it less versatile in certain reactions.
Dimethyl 2-formylpentanedioate: Lacks the oxo group, limiting its reactivity in reduction reactions.
Uniqueness: Dimethyl 2-formyl-3-oxopentanedioate is unique due to the presence of both formyl and oxo functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
Molecular Formula |
C8H10O6 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
dimethyl 2-formyl-3-oxopentanedioate |
InChI |
InChI=1S/C8H10O6/c1-13-7(11)3-6(10)5(4-9)8(12)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
ZAEVVKOCEFWDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C(C=O)C(=O)OC |
Origin of Product |
United States |
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